![molecular formula C13H12FN B1328167 2'-Fluoro-2-methyl[1,1'-biphenyl]-4-amine CAS No. 946713-98-0](/img/structure/B1328167.png)
2'-Fluoro-2-methyl[1,1'-biphenyl]-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated compounds often involves the use of enantiopure reagents and green chemistry protocols. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a chiral resolution reagent, is synthesized from enantiopure (2S,3S)-phenylglycidol and reacts with α-chiral amines through regioselective ring-opening . Similarly, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile is synthesized following a green protocol, indicating an environmental consideration in the synthesis of fluorinated compounds .
Molecular Structure Analysis
Fluorinated compounds often crystallize in specific space groups and have distinct molecular geometries. For instance, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile crystallizes in the orthorhombic space group Pbca . The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets, as seen in the docking studies into enzymes .
Chemical Reactions Analysis
Fluorinated aromatic amines can participate in various chemical reactions. Primary and secondary amines can react with fluorinated reagents, such as 2,2-di(4-nitrophenyl)-1,1-difluoroethene, to form fluorinated amine derivatives . These reactions can be catalyzed by micelles, as seen in the arylation of amines by 1-fluoro-2,4-dinitrobenzene . The presence of fluorine can influence the reactivity and selectivity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. Fluorinated aromatic amines often have good stability in both acidic and basic solutions . They can be characterized by various spectroscopic techniques, including NMR and X-ray crystallography, which provide detailed information about their structure . The introduction of fluorine atoms can also enhance the lipophilicity of the compounds, which is a significant factor in drug design and pharmacokinetics .
Applications De Recherche Scientifique
Chiral Resolution Reagent : (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound related to 2'-Fluoro-2-methyl[1,1'-biphenyl]-4-amine, has been utilized as a chiral resolution reagent. This compound reacts with α-chiral primary and secondary amines, facilitating the analysis of scalemic mixtures of amines through ring-opening reactions (Rodríguez-Escrich et al., 2005).
Material in Multi-Stimuli Responsive Applications : A novel V-shaped molecule derived from this class of compounds has shown potential in applications like security inks due to its morphology-dependent fluorochromism, which can be triggered by mechanical force or changes in pH (Xiao-lin Lu & M. Xia, 2016).
Photochemical Studies : 2-fluoro-4-nitroanisole, a related compound, has been studied for its potential as a biochemical photoprobe. Its use in photosubstitutions with amines suggests potential applications in biochemical and photochemical research (Pleixats et al., 1989).
Optical Properties and Fluorescence Studies : Research on compounds like 4-methyl-2,5-dicyano-4'-amino stilbene, which are structurally similar to this compound, has contributed to the development of fluorescent probes for detecting specific ions in biological systems (Huang & Ding, 2011).
Synthesis and Characterization of Polyphenols : Studies have explored how the incorporation of electron-donating groups affects the properties of polyphenols derived from compounds like 4-fluorobenzaldehyde, which shares similarities with this compound (Kaya et al., 2012).
Organic Electronics : Research into bipolar phenanthroimidazole derivatives, which include structural components similar to this compound, has led to the development of materials for highly efficient phosphorescent OLEDs with low efficiency roll-off at high brightness (Liu et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various biological targets, such as enzymes involved in pyrimidine biosynthesis .
Mode of Action
Compounds with similar structures have been shown to inhibit key enzymes in biochemical pathways . For instance, a compound structurally related to 2’-Fluoro-2-methyl[1,1’-biphenyl]-4-amine, known as NSC 368390, was found to inhibit dihydroorotate dehydrogenase, a crucial enzyme in the de novo pyrimidine biosynthesis pathway .
Result of Action
The inhibition of key enzymes in biochemical pathways by similar compounds can lead to significant cellular effects, such as the disruption of dna and rna synthesis .
Propriétés
IUPAC Name |
4-(2-fluorophenyl)-3-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-8-10(15)6-7-11(9)12-4-2-3-5-13(12)14/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVOMTVGGNCULK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

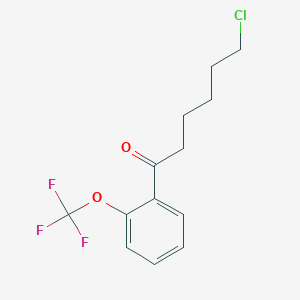



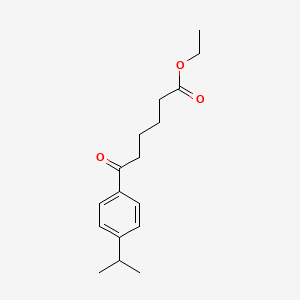
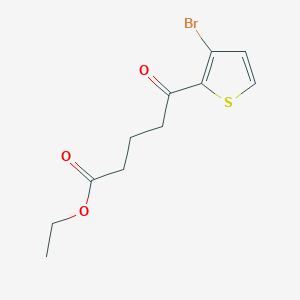
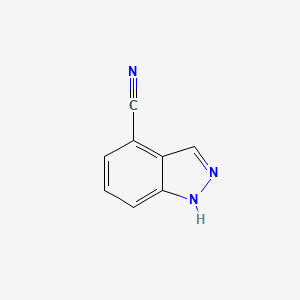
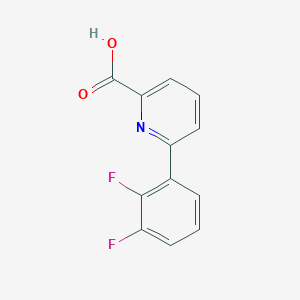

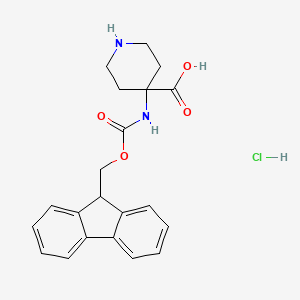
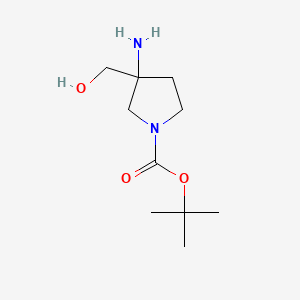


![3-[(2,2-Dimethylpropanoyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1328109.png)